N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trimethoxyphenyl group enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, motility, proliferation, and survival.
Mode of Action
It is known that the compound interacts with fak1, potentially altering its activity . This interaction could lead to changes in cellular processes regulated by FAK1, such as cell adhesion and migration.
Pharmacokinetics
The lipophilicity of the compound allows it to diffuse easily into cells , which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 4,6-dichloropyrimidine under basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. For instance, 3,4,5-trimethoxyaniline can be reacted with the pyrazolo[3,4-d]pyrimidine core in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution; electrophilic substitution may require Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: Used to modulate cell signaling pathways in research on cell growth and differentiation.
Medicine
Anticancer: Exhibits cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial: Shows activity against bacterial and fungal pathogens, useful in developing new antimicrobial agents.
Industry
Pharmaceuticals: Used in the synthesis of drugs and as an intermediate in the production of active pharmaceutical ingredients (APIs).
Agriculture: Potential use in developing agrochemicals for pest control.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the trimethoxyphenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This structural feature contributes to its higher potency and selectivity in biological assays, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEALRIHLPMHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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